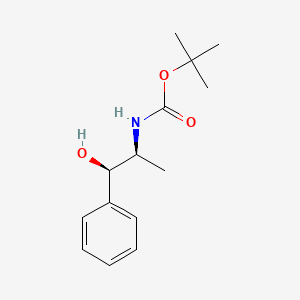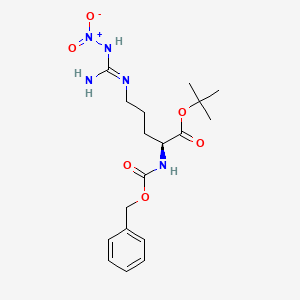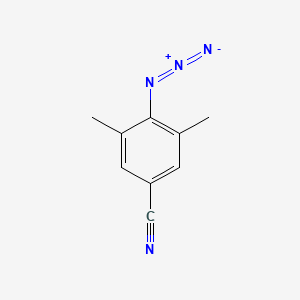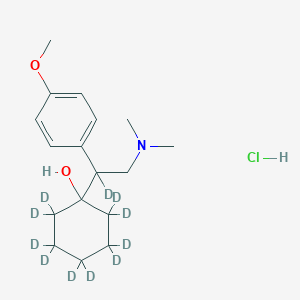
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with an aminomethyl group and two hydroxyl groups, making it a versatile molecule for chemical reactions and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Functional Group Introduction: Aminomethyl and hydroxyl groups are introduced through a series of reactions, such as nucleophilic substitution and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing batch or continuous flow reactors to handle large quantities of reactants.
Optimization: Reaction conditions are optimized for yield and purity, including temperature, pressure, and solvent choice.
Quality Control: Rigorous quality control measures ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be further utilized in research and industrial applications.
科学的研究の応用
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving amines or alcohols.
類似化合物との比較
Similar Compounds
Cyclohexane-1,4-diol: A simpler analog without the aminomethyl group.
1-Aminomethylcyclohexane: Lacks the hydroxyl groups present in Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
1-(aminomethyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-7(10)3-1-6(9)2-4-7;/h6,9-10H,1-5,8H2;1H |
InChIキー |
YNJXSNPRHVQVDX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1O)(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
dimethylsilane](/img/structure/B13448710.png)


![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)





![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)

![1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone](/img/structure/B13448781.png)
![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)
